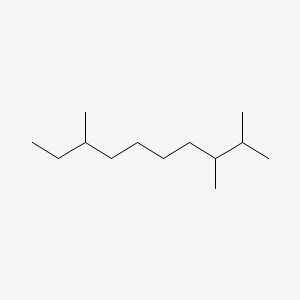
2,3,8-Trimethyldecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,8-Trimethyldecane is an organic compound with the molecular formula C₁₃H₂₈. It is a branched alkane, specifically a trimethyl derivative of decane, where three methyl groups are attached to the second, third, and eighth carbon atoms of the decane chain. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Industrial Production Methods: In an industrial setting, 2,3,8-trimethyldecane is produced through catalytic processes that involve the use of zeolite catalysts. These catalysts facilitate the isomerization and alkylation reactions required to produce the compound on a large scale. The process is optimized to achieve high yields and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Oxidation reactions typically involve the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Substitution reactions often require the use of halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of UV light or heat.
Major Products Formed:
Oxidation: The oxidation of 2,3,8-trimethyldecane can produce alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.
Reduction: Reduction reactions can yield alkanes or alkenes as products.
Substitution: Substitution reactions typically result in the formation of alkyl halides.
Scientific Research Applications
2,3,8-Trimethyldecane is widely used in scientific research due to its unique chemical properties. It serves as a model compound in studies related to organic chemistry, molecular biology, and materials science. In medicine, it is used as a precursor for the synthesis of pharmaceuticals and bioactive molecules. In industry, it is utilized as a component in lubricants, surfactants, and other chemical formulations.
Mechanism of Action
The mechanism by which 2,3,8-trimethyldecane exerts its effects depends on the specific application. In pharmaceutical synthesis, it may act as a building block for the formation of complex molecules through various chemical reactions. The molecular targets and pathways involved are determined by the specific biological or chemical processes being studied.
Comparison with Similar Compounds
2,3,8-Trimethyldecane is similar to other branched alkanes such as 2,3,7-trimethyldecane and 2,4,6-trimethyldecane. These compounds share similar structural features but differ in the placement of methyl groups on the decane chain. The uniqueness of this compound lies in its specific arrangement of methyl groups, which influences its chemical reactivity and physical properties.
List of Similar Compounds
2,3,7-Trimethyldecane
2,4,6-Trimethyldecane
2,5,8-Trimethyldecane
3,4,7-Trimethyldecane
Properties
CAS No. |
62238-14-6 |
|---|---|
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
2,3,8-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-12(4)9-7-8-10-13(5)11(2)3/h11-13H,6-10H2,1-5H3 |
InChI Key |
DXHBSDCNOWJBQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















